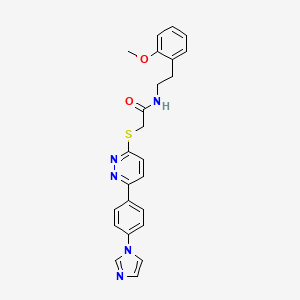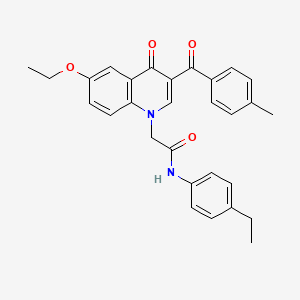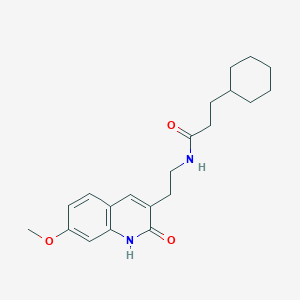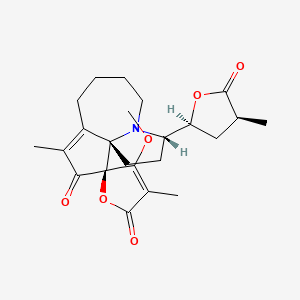![molecular formula C12H17NO2 B2382231 5-Methyl-2-[(oxan-4-yl)methoxy]pyridine CAS No. 2195809-93-7](/img/structure/B2382231.png)
5-Methyl-2-[(oxan-4-yl)methoxy]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methyl-2-[(oxan-4-yl)methoxy]pyridine is a chemical compound . It contains a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with a methoxy group and a 5-membered oxane ring .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-[(oxan-4-yl)methoxy]pyridine involves a pyridine ring attached to a methoxy group and a 5-membered oxane ring . The exact structural details are not available in the searched resources.Scientific Research Applications
Catalytic Applications
Research into the catalytic properties of pyridine derivatives has led to the development of new methodologies for the methylation of pyridines. For example, a study described a rhodium-catalyzed methylation process that introduces a methyl group onto the aromatic ring of pyridines using methanol and formaldehyde as reagents. This method leverages the temporary dearomatization of pyridines to facilitate methylation at the C-3/5 positions, highlighting a novel approach to functionalize these ubiquitous aromatic compounds (Grozavu et al., 2020).
Synthesis of Complex Molecules
Pyridine derivatives serve as crucial intermediates in the synthesis of complex molecules. One study detailed the efficient large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetates, showcasing methodologies that provide access to these cores. The research outlined a high-yielding route suitable for large-scale applications, paving the way for rapid access to heterocyclic analogues (Morgentin et al., 2009).
Material Science Applications
In material science, pyridine derivatives have found applications in the development of novel materials with unique properties. For instance, the synthesis and evaluation of 2-methoxy- and 2-morpholino pyridine compounds have been explored for their highly emissive fluorophores in solution and solid state. This research demonstrates the potential of pyridine derivatives in creating materials with desirable photophysical properties for applications in optoelectronics and sensing (Hagimori et al., 2019).
properties
IUPAC Name |
5-methyl-2-(oxan-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-2-3-12(13-8-10)15-9-11-4-6-14-7-5-11/h2-3,8,11H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCSURNRDRCWKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[(oxan-4-yl)methoxy]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2382149.png)

![N-(3-methylphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2382153.png)


![2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2382158.png)


![(4E,7R,11S)-7-Amino-11-methyl-2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-8,13-dione;hydrochloride](/img/structure/B2382165.png)
![[6-hexyl-2-oxo-3-(2-phenyl-1,3-thiazol-4-yl)chromen-7-yl] Acetate](/img/structure/B2382166.png)
![4-bromo-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2382167.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-4-sulfamoylbenzamide](/img/structure/B2382169.png)